2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with phthalic anhydride in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted isoindole derivatives .
Scientific Research Applications
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-BROMOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{[(2-METHYLPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Uniqueness
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other derivatives .
Properties
Molecular Formula |
C15H10ClN3O4 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClN3O4/c16-12-3-1-2-4-13(12)17-8-18-14(20)10-6-5-9(19(22)23)7-11(10)15(18)21/h1-7,17H,8H2 |
InChI Key |
NBYJXOHQILZAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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